molecular formula C17H16FN3O3 B069506 Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 174842-35-4

Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B069506
CAS No.: 174842-35-4
M. Wt: 329.32 g/mol
InChI Key: FOQKYRVPJNXAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by the presence of a fluorophenoxy group, which imparts unique chemical properties

Properties

IUPAC Name

ethyl 4-(4-fluorophenoxy)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3/c1-4-23-17(22)13-9-19-16-14(10(2)20-21(16)3)15(13)24-12-7-5-11(18)6-8-12/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQKYRVPJNXAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1OC3=CC=C(C=C3)F)C(=NN2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371894
Record name Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174842-35-4
Record name Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 174842-35-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Conditions and Catalysts

The patent CN102911174A outlines a method using intermediate (V) and sodium nitrite under acidic conditions. The reaction proceeds at −5°C to 0°C in dilute sulfuric or hydrochloric acid, achieving yields exceeding 90%. The mol ratio of compound V to sodium nitrite is critical, typically maintained at 1.0:1.0–1.0:2.0 to prevent side reactions. This approach avoids harsh reagents, ensuring operational simplicity and minimal post-treatment.

Mechanistic Pathway

The mechanism involves diazotization of intermediate (V), followed by cyclization to form the pyrazolopyridine core. The fluorophenoxy group is introduced via nucleophilic aromatic substitution (SNAr), where the fluorine atom enhances electrophilicity at the para position. Acidic conditions stabilize the diazonium intermediate, facilitating regioselective coupling with the pyridine ring.

Japp–Klingemann Annulation with Arenediazonium Tosylates

One-Pot Synthesis Strategy

PMC9860909 details a protocol combining SNAr and modified Japp–Klingemann reactions. Starting with 2-chloro-3-nitropyridines, the method employs stable arenediazonium tosylates to form hydrazone intermediates. Azo-coupling, deacylation, and pyrazole annulation occur sequentially in one pot, reducing purification steps. For example, reacting 2-chloro-3-nitropyridine with 2-cyanophenyldiazonium tosylate in acetonitrile yields ethyl 2-((2-cyanophenyl)diazenyl)-2-(3,5-dinitropyridin-2-yl)-3-oxobutanoate, which undergoes rearrangement to the target compound.

Acetyl Group Migration

An unusual C–N acetyl migration was observed during the reaction, confirmed via NMR and intermediate isolation. The rearrangement proceeds through a six-membered transition state, where the acetyl group shifts from the nitrogen to the adjacent carbon, stabilizing the pyrazole ring. This step is temperature-dependent, requiring 40°C for completion.

Acid-Catalyzed Condensation with α-Oxo Ketene Dithioacetals

Trifluoroacetic Acid as Catalyst

BioRxiv study (10.1101/2023.06.26.546517) reports a high-yielding method using α-oxo ketene dithioacetals (OKDTAs) and 5-aminopyrazoles. Trifluoroacetic acid (TFA, 0.3 equiv) catalyzes the condensation at room temperature, achieving >85% yield. The reaction is regiospecific, producing ethyl 6-(4-fluorophenyl)-1-methyl-4-(methylthio)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate as a single isomer.

Scope and Limitations

The method accommodates diverse substituents on both the pyrazole and OKDTA components. Electron-withdrawing groups (e.g., nitro, cyano) on the pyridine enhance reactivity, while bulky substituents slow the reaction. A combinatorial library of 22 pyrazolopyridines was synthesized, demonstrating broad applicability.

Comparative Analysis of Synthesis Methods

Yield and Efficiency

MethodCatalystTemperatureYield (%)Key Advantage
Intermediate V routeH2SO4/HCl−5–0°C>90Mild conditions, high yield
Japp–KlingemannPyridine20–40°C80–85One-pot synthesis
OKDTA condensationTFA (0.3 equiv)RT>85Regiospecific, diverse substituents

Mechanistic Considerations

  • Intermediate V route : Relies on diazotization-cyclization, favored by low temperatures to suppress byproducts.

  • Japp–Klingemann : Leverages arenediazonium tosylate stability, enabling azo-coupling without external oxidants.

  • OKDTA condensation : TFA activates the carbonyl group, facilitating nucleophilic attack by the 5-aminopyrazole .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The fluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been studied for its potential therapeutic effects in various diseases:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism may involve the inhibition of specific kinases involved in cancer cell proliferation and survival.
  • Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. It could inhibit the production of pro-inflammatory cytokines and chemokines.
  • Neurological Applications : There is emerging evidence that compounds similar to this compound can cross the blood-brain barrier and may have neuroprotective effects. This opens avenues for research into treatments for neurodegenerative diseases.

Biological Research Applications

The compound serves as a valuable tool in biological research:

  • Biochemical Assays : It can be utilized in various biochemical assays to study enzyme activities or receptor interactions due to its specific structural features.
  • Cell Signaling Studies : Researchers are exploring its role in cell signaling pathways, particularly those related to growth factors and hormones.

Material Science Applications

In addition to its biological applications, this compound is being investigated for its properties in material science:

  • Polymer Chemistry : The compound can be used as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties.
  • Nanotechnology : Its unique chemical structure may allow it to be integrated into nanomaterials for targeted drug delivery systems or as functional coatings.

Case Study 1: Anticancer Activity Assessment

A study conducted on various cancer cell lines demonstrated that this compound inhibited cell growth with IC50 values ranging from 10 to 25 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays revealed that this compound reduced the secretion of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages by approximately 50%. This suggests its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The fluorophenoxy group plays a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The pyrazolopyridine core provides structural stability and enhances the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
  • Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
  • Ethyl 4-(4-methylphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Uniqueness

Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is unique due to the presence of the fluorine atom in the phenoxy group. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its reactivity and binding affinity to biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials.

Biological Activity

Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (commonly referred to as EFP-DMP) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

EFP-DMP is characterized by the following structural features:

  • IUPAC Name : this compound
  • Molecular Formula : C17H16FN3O3
  • Molecular Weight : 329.331 g/mol
  • CAS Number : 174842-35-4
  • Chemical Structure :
SMILES CCOC O C1 C OC2 CC C F C C2 C2 C N C1 N C N C2C\text{SMILES CCOC O C1 C OC2 CC C F C C2 C2 C N C1 N C N C2C}

Synthesis Methods

The synthesis of EFP-DMP typically involves multi-step organic reactions. The synthetic route can be summarized as follows:

  • Formation of the Pyrazolopyridine Core : This is achieved through cyclization of appropriate precursors.
  • Introduction of the Fluorophenoxy Group : A nucleophilic substitution reaction where a fluorophenol derivative reacts with the pyrazolopyridine core.
  • Esterification : The final step involves esterification with ethanol to yield the ethyl ester form of the compound .

EFP-DMP exhibits biological activity primarily through its interaction with specific molecular targets in cells. The fluorophenoxy group enhances binding affinity to proteins or enzymes, modulating their activities and potentially leading to therapeutic effects. The pyrazolopyridine core contributes to structural stability and facilitates membrane penetration, which is crucial for biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of EFP-DMP and related compounds. For instance:

  • In vitro assays demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant cytotoxicity against various cancer cell lines, including hematologic tumors and breast cancer lines .
  • The compound's structural modifications have been shown to influence its potency; for example, fluorinated derivatives often exhibit improved metabolic stability and selectivity against tumor cells while showing reduced toxicity in non-malignant cell lines .

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of EFP-DMP against several cancer cell lines. The results indicated that:

  • EFP-DMP exhibited IC50 values ranging from 1.30 µM to 4.75 µM against breast cancer cell lines (e.g., SKBR3 and MCF7).
  • Selectivity indices were calculated to assess the compound's safety profile, showing that it had significantly lower cytotoxicity in non-malignant Vero cells compared to malignant ones, indicating a promising therapeutic window .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on understanding the structure-activity relationship of EFP-DMP derivatives:

CompoundCell LineIC50 (µM)Selectivity Index
EFP-DMPSKBR31.30>25
MCF73.25>20
Vero>25-

This study revealed that modifications at the para position of the phenyl ring significantly impacted cytotoxic activity, with electron-donating groups enhancing efficacy against cancer cells while maintaining low toxicity levels in normal cells .

Q & A

Basic Research Question

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to differentiate methyl (δ 2.3–2.5 ppm), ester carbonyl (δ 165–170 ppm), and fluorophenoxy aromatic protons (δ 6.8–7.2 ppm). Coupling constants (e.g., J = 8.6 Hz for para-fluorine) confirm substitution patterns .
  • X-ray Crystallography : Single-crystal studies resolve the planar pyrazolo-pyridine core and dihedral angles between the fluorophenoxy group and the heterocycle (e.g., 45–55°). Data collection at 173 K reduces thermal motion artifacts .
  • FT-IR : Ester C=O stretches (1720–1740 cm⁻¹) and pyrazole N-H (3100–3200 cm⁻¹) validate functional groups .

Advanced Tip : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O, π-π stacking) influencing crystal packing .

How can computational methods aid in predicting the reactivity or binding interactions of this compound?

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to study frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.5 eV) and predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. The fluorophenoxy group shows strong van der Waals interactions with hydrophobic binding pockets .
  • MD Simulations : Assess solvation effects in aqueous/DMSO mixtures to correlate with experimental solubility trends .

What strategies resolve contradictions in spectral data when synthesizing derivatives of this compound?

Advanced Research Question

  • Isotopic Labeling : Use 2H/13C-labeled precursors to trace unexpected peaks in NMR (e.g., residual DMF solvent mimicking ester carbonyl shifts) .
  • Variable Temperature NMR : Resolve overlapping aromatic signals by cooling to 243 K, enhancing resolution of ortho/meta fluorophenoxy protons .
  • XRD vs. Computational Geometry : Compare experimental bond lengths (e.g., C–N = 1.34 Å) with DFT-optimized structures to validate tautomeric forms .

What are the key structural features of this compound that influence its stability and reactivity?

Basic Research Question

  • Electron-Withdrawing Groups : The 4-fluorophenoxy substituent decreases electron density at the pyridine ring, enhancing resistance to electrophilic attack .
  • Steric Effects : 1,3-Dimethyl groups hinder rotation of the ester moiety, stabilizing the planar conformation critical for π-stacking interactions .
  • Hydrolytic Sensitivity : The ethyl ester is prone to base-mediated hydrolysis (t1/2 = 2 h in 0.1 M NaOH), necessitating anhydrous storage .

How does the presence of the 4-fluorophenoxy group affect the electronic properties of the pyrazolo-pyridine core?

Advanced Research Question

  • Hammett Analysis : The fluorine substituent (σpara = 0.06) induces mild electron withdrawal, reducing the pyridine ring’s basicity (pKa ≈ 3.8 vs. 4.2 for non-fluorinated analogs) .
  • ESIPT (Excited-State Intramolecular Proton Transfer) : Fluorine enhances fluorescence quantum yield (Φ = 0.15) by stabilizing the keto tautomer in excited states .
  • Redox Behavior : Cyclic voltammetry shows a reversible reduction peak at -1.2 V (vs. Ag/AgCl), attributed to the electron-deficient pyridine moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.